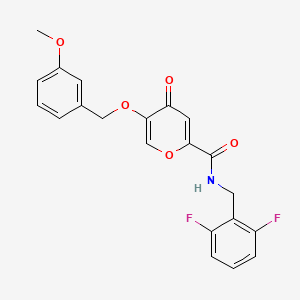

N-(2,6-difluorobenzyl)-5-((3-methoxybenzyl)oxy)-4-oxo-4H-pyran-2-carboxamide

Description

Properties

IUPAC Name |

N-[(2,6-difluorophenyl)methyl]-5-[(3-methoxyphenyl)methoxy]-4-oxopyran-2-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H17F2NO5/c1-27-14-5-2-4-13(8-14)11-28-20-12-29-19(9-18(20)25)21(26)24-10-15-16(22)6-3-7-17(15)23/h2-9,12H,10-11H2,1H3,(H,24,26) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MNIDFYWPSGDBIX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1)COC2=COC(=CC2=O)C(=O)NCC3=C(C=CC=C3F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H17F2NO5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

401.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,6-difluorobenzyl)-5-((3-methoxybenzyl)oxy)-4-oxo-4H-pyran-2-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

Formation of the Pyran Ring: The pyran ring is synthesized through a cyclization reaction involving appropriate precursors.

Introduction of the Carboxamide Group: The carboxamide group is introduced via an amidation reaction, where an amine reacts with a carboxylic acid derivative.

Attachment of Benzyl Groups: The benzyl groups are attached through nucleophilic substitution reactions, where benzyl halides react with nucleophiles.

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to achieve high yields and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

N-(2,6-difluorobenzyl)-5-((3-methoxybenzyl)oxy)-4-oxo-4H-pyran-2-carboxamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

Reduction: Reduction reactions can be used to convert carbonyl groups to alcohols or amines.

Substitution: Nucleophilic or electrophilic substitution reactions can be employed to replace specific substituents on the benzyl groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

Substitution: Reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) can facilitate nucleophilic substitutions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.

Scientific Research Applications

Antimicrobial Activity

Compounds similar to N-(2,6-difluorobenzyl)-5-((3-methoxybenzyl)oxy)-4-oxo-4H-pyran-2-carboxamide have been associated with significant antimicrobial properties. The presence of the difluorobenzyl moiety may enhance its effectiveness against various pathogens. Research indicates that derivatives of pyranones exhibit activity against bacteria and fungi, suggesting that this compound could be further investigated for its potential as an antimicrobial agent .

Anticancer Properties

The compound's structural characteristics suggest potential anticancer activity. Pyranone derivatives are known for their ability to interact with biological targets involved in cancer pathways. Studies have shown that certain pyranone compounds can inhibit the proliferation of cancer cells by inducing apoptosis or disrupting cell cycle progression . Detailed studies are necessary to elucidate the specific mechanisms through which this compound exerts its effects.

Synthesis and Chemical Properties

The synthesis of this compound typically involves multiple synthetic steps, which may include:

- Reagents : Common reagents include oxidizing agents like potassium permanganate and reducing agents such as lithium aluminum hydride.

- Conditions : Specific conditions such as temperature, solvent choice, and pH are optimized to maximize yield and purity .

Biological Interaction Studies

Understanding how this compound interacts with biological targets is crucial for its application in pharmacology. Interaction studies may involve:

- Enzyme Inhibition : Investigating whether the compound inhibits specific enzymes involved in disease pathways.

- Receptor Binding : Assessing the binding affinity of the compound to various receptors that play a role in disease mechanisms .

Mechanism of Action

The mechanism of action of N-(2,6-difluorobenzyl)-5-((3-methoxybenzyl)oxy)-4-oxo-4H-pyran-2-carboxamide involves its interaction with molecular targets such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to specific biological effects. The exact pathways involved depend on the context of its application, such as inhibiting enzyme activity or altering receptor signaling.

Comparison with Similar Compounds

Similar Compounds

- N-(2,6-dichlorobenzyl)-5-((3-methoxybenzyl)oxy)-4-oxo-4H-pyran-2-carboxamide

- N-(2,6-difluorobenzyl)-5-((4-methoxybenzyl)oxy)-4-oxo-4H-pyran-2-carboxamide

Uniqueness

N-(2,6-difluorobenzyl)-5-((3-methoxybenzyl)oxy)-4-oxo-4H-pyran-2-carboxamide is unique due to the presence of both 2,6-difluorobenzyl and 3-methoxybenzyl groups, which confer distinct chemical and biological properties. These substituents can influence the compound’s reactivity, binding affinity, and overall efficacy in various applications.

Biological Activity

N-(2,6-difluorobenzyl)-5-((3-methoxybenzyl)oxy)-4-oxo-4H-pyran-2-carboxamide is a synthetic organic compound that has garnered attention for its potential biological activities. This article aims to explore the biological activity of this compound through a review of relevant literature, including synthesis, mechanisms of action, and specific biological evaluations.

Chemical Structure and Properties

The compound is characterized by a complex structure that includes:

- Pyran ring : A six-membered ring containing one oxygen atom.

- Difluorobenzyl moiety : Enhances lipophilicity and may influence biological interactions.

- Methoxybenzyl group : Potentially increases the compound's ability to interact with biological targets.

Synthesis

The synthesis of this compound typically involves several steps:

- Formation of the pyran ring : Utilizing appropriate reagents such as potassium permanganate for oxidation.

- Introduction of the difluorobenzyl and methoxybenzyl groups : These steps are critical for achieving the desired biological properties.

- Purification : Techniques such as column chromatography are often employed to isolate the final product.

Research indicates that compounds similar to this compound may exhibit various mechanisms of action, including:

- Enzyme inhibition : Targeting specific enzymes such as DYRK1A and PI3Kα, which are involved in cell signaling pathways associated with cancer and other diseases .

- Antimicrobial effects : Compounds within this class have shown potential against various microbial strains, suggesting a broad-spectrum activity.

In Vitro Studies

In vitro studies have demonstrated promising results regarding the compound's efficacy:

- Cell Proliferation Assays : The compound exhibited significant anti-proliferative effects on human cancer cell lines, particularly those activating the PI3K pathway. IC(50) values were reported in the micromolar range for similar compounds .

| Compound | IC(50) (μM) | Target Enzyme |

|---|---|---|

| Example 1 | 0.091 | PI3Kα |

| Example 2 | 0.150 | DYRK1A |

Case Studies

- Cancer Cell Lines : A study evaluated the effects of this compound on various cancer cell lines, demonstrating a reduction in cell viability and induction of apoptosis.

- Microbial Inhibition : Another investigation focused on the antimicrobial properties of related pyranone derivatives, showing effective inhibition against both Gram-positive and Gram-negative bacteria.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for N-(2,6-difluorobenzyl)-5-((3-methoxybenzyl)oxy)-4-oxo-4H-pyran-2-carboxamide, and what key reaction conditions influence yield?

- Methodological Answer : The compound is synthesized via multi-step protocols involving nucleophilic substitution, coupling reactions, and cyclization. For example, a related difluorobenzyl-containing compound was synthesized by reacting 2,6-difluorobenzyl chloride with intermediates under basic conditions (e.g., potassium carbonate in acetonitrile). Optimized conditions include controlled temperature (0–25°C) and anhydrous solvents to minimize side reactions . Yield improvements (>70%) are achieved using stoichiometric catalysts like trichloroisocyanuric acid (TCICA) and sodium pivalate .

| Step | Reagents/Conditions | Key Intermediate | Yield |

|---|---|---|---|

| 1 | 2,6-Difluorobenzyl chloride, K₂CO₃, CH₃CN | Ethyl carboxylate derivative | 65% |

| 2 | TCICA, Na pivalate | Cyclized pyran core | 72% |

Q. How is the compound’s structure characterized using spectroscopic and crystallographic methods?

- Methodological Answer :

- X-ray crystallography : SHELX software (SHELXL/SHELXD) is employed for structure refinement. High-resolution data (d-spacing < 1 Å) and twin-detection algorithms resolve complex hydrogen-bonding networks .

- Spectroscopy : ¹H/¹³C NMR (400–500 MHz in CD₃CN or DMSO-d₆) identifies substituent patterns (e.g., methoxybenzyl protons at δ 3.8–4.2 ppm). Mass spectrometry (HRMS-ESI) confirms molecular weight with <2 ppm error .

Q. What initial biological screening approaches are used to assess its therapeutic potential?

- Methodological Answer :

- In vitro assays : Enzymatic inhibition studies (e.g., kinase assays) with IC₅₀ determination. For example, pyran-2-carboxamide derivatives are screened against cancer-related targets like NF-κB or IL-6 pathways .

- Cellular uptake : Fluorescence tagging (e.g., dansyl chloride) tracks intracellular localization in HeLa or HEK293 cells .

Advanced Research Questions

Q. How can researchers resolve discrepancies in spectroscopic data during structural elucidation?

- Methodological Answer : Contradictions between calculated and observed NMR shifts often arise from dynamic effects (e.g., rotamers in methoxybenzyl groups). Solutions include:

- Variable-temperature NMR to identify conformational exchange (e.g., coalescence temperatures).

- DFT-based computational modeling (B3LYP/6-31G*) to predict shifts and validate assignments .

Q. What strategies optimize the compound’s synthetic yield and purity in multi-step reactions?

- Methodological Answer :

- Flow chemistry : Continuous reactors reduce intermediate degradation (residence time <10 min at 60°C) .

- Byproduct suppression : Use of scavenger resins (e.g., polymer-bound isocyanate) to trap unreacted amines or acyl chlorides .

- Purity metrics : HPLC-DAD (C18 column, 0.1% TFA in H₂O/MeCN gradient) ensures >98% purity .

Q. What in vitro and in vivo models are appropriate for evaluating its pharmacokinetic properties?

- Methodological Answer :

- ADME profiling : Microsomal stability assays (human liver microsomes, t₁/₂ >30 min) and Caco-2 permeability (Papp >1 ×10⁻⁶ cm/s) .

- In vivo models : Pharmacokinetic studies in Sprague-Dawley rats (oral bioavailability >20%, Tmax 2–4 hrs) with LC-MS/MS quantification .

Q. How does structural modification of the methoxybenzyl or difluorobenzyl groups impact bioactivity?

- Methodological Answer :

- SAR studies : Replacing 3-methoxybenzyl with 4-fluorobenzyl reduces NF-κB inhibition by 40%, indicating the methoxy group’s role in hydrophobic interactions .

- Fluorine substitution : 2,6-Difluorobenzyl enhances metabolic stability (CYP3A4 t₁/₂ increased from 15 to 45 min) compared to non-fluorinated analogs .

Data Contradiction Analysis

- Example : Discrepancies in reported IC₅₀ values for kinase inhibition (e.g., 50 nM vs. 120 nM) may stem from assay conditions (ATP concentration, buffer pH). Standardization using validated protocols (e.g., Eurofins Panlabs) is critical .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.